N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide
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Overview
Description
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide typically involves multiple steps, including the formation of the benzodioxole, fluorophenyl, and pyrido-thieno-diazepine moieties. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions.
Construction of Pyrido-Thieno-Diazepine Core: This complex structure is typically synthesized through multi-step reactions involving cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1,3-benzodioxol-5-yl)ethyl)-5-(4-fluorophenyl)thieno(2,3-d)pyrimidin-4-amine
- N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide
- 5-({(4-chloro-3-nitrophenyl)sulfonylamino}methyl)-1,3-benzodioxole
Uniqueness
The uniqueness of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide lies in its complex structure, which combines multiple heterocyclic systems. This structural complexity may confer unique biological activities and properties that are not observed in simpler compounds.
Properties
CAS No. |
1185125-51-2 |
---|---|
Molecular Formula |
C28H25FN4O3S |
Molecular Weight |
516.6 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide |
InChI |
InChI=1S/C28H25FN4O3S/c1-31-12-10-20-21-14-33(28(34)30-19-8-9-23-24(13-19)36-16-35-23)26(17-4-6-18(29)7-5-17)22-3-2-11-32(22)27(21)37-25(20)15-31/h2-9,11,13,26H,10,12,14-16H2,1H3,(H,30,34) |
InChI Key |
APGQEDFOSKLZKD-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2CN(C(C4=CC=CN43)C5=CC=C(C=C5)F)C(=O)NC6=CC7=C(C=C6)OCO7 |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2CN(C(C4=CC=CN43)C5=CC=C(C=C5)F)C(=O)NC6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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